molecular formula C20H22N4O4S B6548145 1,3-dimethyl-6-(2-methylpropyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 946336-52-3

1,3-dimethyl-6-(2-methylpropyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6548145
CAS No.: 946336-52-3
M. Wt: 414.5 g/mol
InChI Key: DNSYYIPOZLMUTF-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidine-2,4-dione core with three key substituents:

  • 1,3-Dimethyl groups: Enhance steric stability and modulate electronic properties.
  • 6-(2-Methylpropyl): A branched alkyl chain that may improve lipophilicity and membrane permeability.

Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to nitroaryl motifs .

Properties

IUPAC Name

1,3-dimethyl-6-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-12(2)9-14-10-21-18-16(19(25)23(4)20(26)22(18)3)17(14)29-11-13-5-7-15(8-6-13)24(27)28/h5-8,10,12H,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSYYIPOZLMUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CN=C2C(=C1SCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1,3-dimethyl-6-(2-methylpropyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a member of the pyrido[2,3-d]pyrimidine class of compounds. This class is known for its diverse biological activities, including anticancer and antimicrobial properties. The unique structural features of this compound suggest potential interactions with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C21H23N5O5S
  • Molecular Weight : 457.5 g/mol
  • Structural Characteristics :
    • Pyrido[2,3-d]pyrimidine core : Central to its biological activity.
    • Sulfanyl group : May enhance interactions with biological targets.
    • Nitrophenyl moiety : Potentially involved in receptor binding through hydrogen bonding.

Anticancer Potential

Preliminary studies indicate that compounds in the pyrido[2,3-d]pyrimidine class exhibit significant anticancer properties:

  • Enzyme Inhibition : These compounds can inhibit enzymes critical for nucleic acid synthesis, disrupting cellular processes necessary for cancer cell proliferation. For instance, similar derivatives have shown inhibition of kinases and other enzymes involved in tumor growth .
  • Cell Growth Suppression : Mechanisms include inducing apoptosis and cell cycle arrest in cancer cells. Research has demonstrated that these compounds can lead to DNA damage accumulation in cancerous cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Antibacterial Activity : Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains. Studies have reported moderate to strong activity against pathogens like Salmonella typhi and Staphylococcus aureus .
  • Mechanism of Action : The antibacterial effects are likely due to enzyme inhibition and disruption of bacterial cell wall synthesis. The sulfanyl group may play a crucial role in enhancing the compound's interaction with bacterial enzymes .

Study on Anticancer Activity

A study focusing on pyrido[2,3-d]pyrimidine derivatives highlighted their potential as anticancer agents. The research involved synthesizing various derivatives and assessing their cytotoxic effects on cancer cell lines. Results indicated that certain derivatives led to significant reductions in cell viability at low micromolar concentrations .

Antimicrobial Evaluation

Another study evaluated the antimicrobial efficacy of synthesized compounds against gram-positive and gram-negative bacteria. The results showed that several derivatives exhibited strong inhibitory activity against resistant strains, suggesting that modifications to the pyrido[2,3-d]pyrimidine structure could enhance antibacterial potency .

Data Tables

Activity TypeCompound NameIC50 Values (µM)Target Organisms
Anticancer1,3-Dimethyl-6-(2-methylpropyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-...10-25Various cancer cell lines
Antibacterial1,3-Dimethyl-6-(2-methylpropyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-...5-15Salmonella typhi, Staphylococcus aureus

Scientific Research Applications

Preliminary studies suggest that this compound exhibits significant biological activity. The following sections summarize its potential applications based on existing literature.

Anticancer Potential

Research indicates that compounds similar to this pyrido[2,3-d]pyrimidine derivative may possess anticancer properties:

  • Enzyme Inhibition : These compounds can inhibit enzymes critical for nucleic acid synthesis, disrupting cellular processes essential for cancer cell proliferation. For instance, studies have shown that pyrido[2,3-d]pyrimidine derivatives can inhibit specific kinases involved in tumor growth and survival .
  • Cell Growth Suppression : The compound may induce apoptosis or cell cycle arrest in cancer cells through mechanisms involving DNA damage accumulation. This effect is crucial for the development of new cancer therapies targeting resistant cell lines .

Enzyme Inhibition

The presence of the sulfanyl group suggests potential interactions with various enzymes:

  • Targeting Kinases : The compound may selectively inhibit kinases associated with cancer progression. This inhibition can lead to reduced tumor growth and enhanced sensitivity to existing chemotherapeutic agents .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Study on Pyrido[2,3-d]pyrimidine Derivatives :
    • Researchers found that these derivatives effectively inhibited key enzymes involved in cell division and proliferation.
    • The study reported significant cytotoxic effects against various cancer cell lines .
  • Mechanistic Insights :
    • A study focusing on the molecular interactions of similar compounds highlighted their ability to disrupt normal cellular signaling pathways.
    • The results suggested that modifications to the pyrido[2,3-d]pyrimidine structure could enhance selectivity and potency against specific cancer types .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of nucleic acid synthesis
CytotoxicityInduction of apoptosis and cell cycle arrest
Enzyme InhibitionTargeting specific kinases involved in tumor growth

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-[(4-Fluorophenyl)methyl]sulfanyl Analog (CAS: 946239-96-9)

  • Core : Identical pyrido[2,3-d]pyrimidine-2,4-dione.
  • Substituents : Differs in the 5-position sulfanyl group (4-fluorophenyl vs. 4-nitrophenyl).
  • Key Differences: Electronic Effects: Fluorine is a weaker electron-withdrawing group than nitro, leading to reduced polarization of the aryl ring. This may alter binding affinity in enzyme targets . Spectral Data: The nitro group causes downfield shifts in 1H-NMR (e.g., aromatic protons near δ 8.0 ppm) compared to fluorine’s milder deshielding .

Dihydropyrimidine-5-Carbonitrile Derivatives (e.g., C15H15N3O2S)

  • Core : Dihydropyrimidine-5-carbonitrile (vs. pyrido-pyrimidine dione).
  • Substituents : 4-(2-Methylpropyl) and 2-[(4-nitrophenyl)methyl]sulfanyl.
  • Functional Groups: The nitrile group introduces a strong dipole, enhancing solubility in polar solvents compared to the dione core .

Pyrimidin-2(1H)-one Derivatives (e.g., 5N, 6N)

  • Core : Pyrimidin-2(1H)-one (simpler than pyrido-pyrimidine).
  • Substituents: 4-Nitrophenyl and furanose moieties.
  • Key Differences :
    • Biological Activity : These derivatives exhibit antifungal and anticancer activity, but the pyrido-pyrimidine core may offer improved metabolic stability due to reduced ring flexibility .
    • Synthesis : The target compound requires multi-step functionalization of the pyrido ring, whereas pyrimidin-2(1H)-ones are synthesized via simpler Biginelli-like condensations .

Structural and Functional Data Table

Compound Core Structure 5-Position Substituent Key Properties/Activities Reference
Target Compound Pyrido[2,3-d]pyrimidine-2,4-dione [(4-Nitrophenyl)methyl]sulfanyl High polarity, potential kinase inhibition
5-[(4-Fluorophenyl)methyl]sulfanyl analog Pyrido[2,3-d]pyrimidine-2,4-dione [(4-Fluorophenyl)methyl]sulfanyl Improved metabolic stability
C15H15N3O2S (Dihydropyrimidine) Dihydropyrimidine-5-carbonitrile [(4-Nitrophenyl)methyl]sulfanyl Moderate solubility (logP ~2.5)
5N (Pyrimidin-2(1H)-one) Pyrimidin-2(1H)-one 4-Nitrophenyl Antifungal (IC50: 12 µM)

Critical Analysis of Substituent Effects

  • Nitro vs. Fluoro : The nitro group enhances electrophilicity, favoring interactions with nucleophilic residues (e.g., cysteine in enzyme active sites). However, it may increase toxicity due to redox cycling .
  • Sulfanyl Linkers : The thioether bridge provides metabolic stability over ester or amine linkages but may limit solubility in aqueous media .

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